molecular formula C20H16N4O2 B10999410 2-phenoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide

2-phenoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide

Cat. No.: B10999410
M. Wt: 344.4 g/mol
InChI Key: QENJJYBGSSICDY-UHFFFAOYSA-N
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Description

2-phenoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a benzimidazole ring, a pyridine ring, and a phenoxy group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a halogenated pyridine reacts with the benzimidazole derivative.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced via an etherification reaction, where a phenol derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-phenoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide is unique due to the presence of both the benzimidazole and pyridine rings, which confer specific chemical and biological properties. This combination of functional groups makes it distinct from other similar compounds and may contribute to its potential therapeutic applications.

Properties

Molecular Formula

C20H16N4O2

Molecular Weight

344.4 g/mol

IUPAC Name

2-phenoxy-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)acetamide

InChI

InChI=1S/C20H16N4O2/c25-19(13-26-16-6-2-1-3-7-16)22-15-8-9-17-18(11-15)24-20(23-17)14-5-4-10-21-12-14/h1-12H,13H2,(H,22,25)(H,23,24)

InChI Key

QENJJYBGSSICDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4

Origin of Product

United States

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